6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is often used in organic synthesis, particularly in the protection of amines due to its tert-butoxycarbonyl (Boc) group . The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid involves the protection of amines through the formation of a stable carbamate linkage. The Boc group is introduced to the amine, forming a carbamate that protects the amine from unwanted reactions . The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butoxycarbonyl (Boc) protected amines: These compounds also use the Boc group for amine protection.
Carbamate-protected amines: Similar to Boc-protected amines but use different protecting groups like benzyl carbamate.
Uniqueness: 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is unique due to its specific structure and the presence of the naphthyridine ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-11-10(8-16)9(12(17)18)4-6-15-11/h4,6H,5,7-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFLZYGVYHTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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